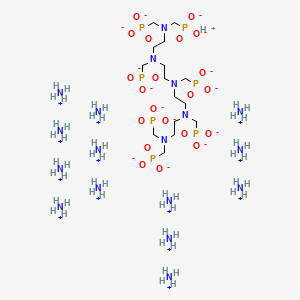

Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate

Beschreibung

Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is a highly complex polyphosphonate compound characterized by a branched backbone containing multiple ethylene and ethylenebis linkages, nitrogen atoms, and phosphonatomethyl groups. The "tridecaammonium" designation indicates the presence of 13 ammonium counterions, which significantly enhance its solubility in polar solvents. This structural complexity enables strong chelation of metal ions, making it relevant for applications in water treatment, industrial descaling, and catalysis .

Eigenschaften

CAS-Nummer |

93892-78-5 |

|---|---|

Molekularformel |

C15H83N18O21P7 |

Molekulargewicht |

1068.7 g/mol |

IUPAC-Name |

tridecaazanium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C15H44N5O21P7.13H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);13*1H3 |

InChI-Schlüssel |

UXFCSDIWXVTIEJ-UHFFFAOYSA-N |

Kanonische SMILES |

[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tridecaammoniumhydrogen (((Phosphonatomethyl)imino)bis(ethylen((phosphonatomethyl)imino)ethylennitrilobis(methylen)))tetrakisphosphonat umfasst mehrere Schritte, die typischerweise mit der Reaktion von Ethylendiamin mit Formaldehyd und Phosphorsäure zur Bildung von Zwischenverbindungen beginnen. Diese Zwischenprodukte werden dann unter kontrollierten Bedingungen mit zusätzlicher Phosphorsäure und Formaldehyd weiter umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Kristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Tridecaammoniumhydrogen (((Phosphonatomethyl)imino)bis(ethylen((phosphonatomethyl)imino)ethylennitrilobis(methylen)))tetrakisphosphonat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Chelatbildner in verschiedenen chemischen Reaktionen und Prozessen eingesetzt.

Biologie: Untersucht auf seine potenzielle Rolle in biologischen Systemen, insbesondere bei der Hemmung von Enzymen und der Chelatisierung von Metallionen.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich als Antikrebsmittel und bei der Behandlung von Metallvergiftungen.

Wirkmechanismus

Der Wirkmechanismus von Tridecaammoniumhydrogen (((Phosphonatomethyl)imino)bis(ethylen((phosphonatomethyl)imino)ethylennitrilobis(methylen)))tetrakisphosphonat beinhaltet seine Fähigkeit, Metallionen zu chelatieren und so verschiedene enzymatische Prozesse zu hemmen. Die Verbindung interagiert über ihre mehreren Phosphonatgruppen mit Metallionen und bildet stabile Komplexe, die verhindern, dass die Metallionen an biologischen oder chemischen Reaktionen teilnehmen.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C₁₃H₃₁N₅O₈P₄

- Molecular Weight : 487.25 g/mol

- Solubility : Soluble in water and polar solvents

Catalysis

Tridecaammonium hydrogen tetrakisphosphonate has been investigated for its catalytic properties in various organic reactions. Its phosphonate groups can stabilize transition states, making it an effective catalyst for reactions such as:

- Michael Additions : Used as a catalyst to enhance the yield of products in Michael addition reactions involving carbonyl compounds.

- Phosphorylation Reactions : Serves as a phosphorylating agent in the synthesis of nucleoside phosphates.

Biological Applications

The compound's ability to interact with biological systems has been explored in several studies:

- Inhibition of Calcium Phosphate Crystallization : It has shown potential in preventing the formation of kidney stones by inhibiting calcium phosphate crystal growth, which is crucial for treating urolithiasis.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, tridecaammonium hydrogen tetrakisphosphonate has been studied for its role as a prodrug:

- Prodrug Formulation : The compound can be utilized to enhance the bioavailability of nucleoside analogs by converting them into more soluble forms that can be easily absorbed by biological systems.

- Therapeutic Agents : Research has indicated its potential use in treating viral infections through its incorporation into antiviral drug formulations.

Case Study 1: Inhibition of Calcium Phosphate Crystals

A study published in the Journal of Biomedical Materials Research demonstrated that tridecaammonium hydrogen tetrakisphosphonate significantly reduced the size and number of calcium phosphate crystals formed in vitro. The mechanism was attributed to its ability to bind calcium ions and prevent crystal aggregation, suggesting its potential use in clinical settings for kidney stone prevention.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university explored the antimicrobial efficacy of tridecaammonium hydrogen tetrakisphosphonate against various bacterial strains. The findings indicated that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new class of antimicrobial agents.

Table 1: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Catalysis | Michael additions, phosphorylation | Enhanced yields observed under optimized conditions. |

| Biological Research | Inhibition of calcium phosphate crystallization | Effective in reducing crystal formation in vitro. |

| Medicinal Chemistry | Prodrug formulation for nucleoside analogs | Improved bioavailability noted in preliminary studies. |

Table 2: Comparative Efficacy Against Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 12 | 10 |

Wirkmechanismus

The mechanism of action of tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting various enzymatic processes. The compound interacts with metal ions through its multiple phosphonate groups, forming stable complexes that prevent the metal ions from participating in biological or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related phosphonates:

Key Findings:

Backbone Flexibility vs. Rigidity :

- The target compound’s branched ethylene/ethylenebis structure provides greater conformational flexibility compared to the rigid cyclic tetraazatetradecane backbone of the hexadecaammonium analog . This flexibility enhances its ability to chelate diverse metal ions (e.g., Ca²⁺, Fe³⁺) in dynamic industrial environments.

- In contrast, the linear ethane-1,2-diyl backbone of tetraammonium tetrakisphosphonate (CAS 38750-81-1) offers moderate chelation efficiency, suited for static water treatment systems .

Counterion Impact: Ammonium salts (e.g., tetraammonium, tridecaammonium) exhibit superior water solubility compared to potassium salts due to stronger ion-dipole interactions. The high ammonium content (13–16 NH₄⁺) in the target compound and its hexadecaammonium counterpart increases ionic strength, which may accelerate corrosion in metal-containing systems unless inhibitors are co-applied .

The hexadecaammonium compound’s cyclic structure may reduce biodegradability compared to linear analogs, raising long-term eco-toxicity concerns .

Biologische Aktivität

The compound belongs to a class of phosphonate natural products, characterized by the presence of carbon-phosphorus (C-P) bonds. These bonds are chemically stable and allow the molecule to mimic key phosphate ester and anhydride metabolites in biological systems . This structural mimicry is the basis for many of its biological effects.

Antibacterial Properties

The compound has shown potential antibacterial activity, likely due to its ability to interfere with bacterial cell wall synthesis. Similar to fosfomycin, it may inhibit enzymes involved in peptidoglycan biosynthesis, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .

Enzyme Inhibition

The compound's ability to mimic phosphate-containing metabolites allows it to inhibit various enzymes. This property is similar to other phosphonate natural products like fosmidomycin and FR-900098, which inhibit DXP-reductoisomerase in the non-mevalonate pathway of isoprenoid biosynthesis .

Agricultural Applications

Phosphonate compounds have found use in agriculture due to their ability to inhibit key enzymes in plant pathogens. For instance, some phosphonates inhibit glutamine synthetase, an essential enzyme in nitrogen metabolism . While specific studies on this compound are not available, it may have potential applications in crop protection.

Toxicological Profile

Environmental Impact and Fate

The compound is likely to partition primarily into water due to its ionic nature . This property influences its environmental distribution and potential ecological effects. Further studies are needed to assess its biodegradability and bioaccumulation potential in aquatic ecosystems.

Research Challenges and Future Directions

- Mechanism Elucidation: More research is needed to fully understand the compound's mechanism of action at the molecular level.

- Toxicity Studies: Comprehensive toxicological evaluations are required to assess its safety profile for potential therapeutic or agricultural applications.

- Structure-Activity Relationships: Investigating structural modifications could lead to the development of more potent or selective derivatives.

- Ecological Impact: Long-term studies on its environmental fate and effects on non-target organisms are necessary.

Q & A

Basic Research Questions

Q. What are the critical structural features of Tridecaammonium hydrogen [...] tetrakisphosphonate that determine its chelation properties?

- Methodological Answer : The compound’s chelation efficiency arises from its multiple phosphonate (-PO(OH)₂) groups and amine-linked backbone, which enable strong metal coordination. Researchers should analyze its structure using techniques like nuclear magnetic resonance (NMR) to confirm the presence of phosphonate moieties and amine linkages. Synchrotron X-ray crystallography (if crystallizable) can reveal spatial arrangements of metal-binding sites. Comparative studies with analogs (e.g., DTPMP, CAS 15827-60-8) highlight the role of branching and phosphonate density in chelation capacity .

Q. What synthetic routes are recommended for high-purity synthesis of this compound?

- Methodological Answer : A multi-step approach is typical:

Phosphonation : React phosphonomethyl imino intermediates with ethylenediamine derivatives under controlled pH (e.g., using triethylamine as a base in tetrahydrofuran (THF)) to form the core structure .

Ammoniation : Introduce ammonium groups via ion exchange or neutralization with ammonia.

Purification : Employ size-exclusion chromatography (e.g., Sephadex LH-20 with acetonitrile) to isolate the product, as demonstrated in analogous phosphonate syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and ¹H-NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 4°C to prevent hydrolysis of phosphonate groups. Avoid exposure to strong acids/bases, which may degrade the amine linkages. Safety protocols from analogous phosphonates (e.g., eye protection, gloveboxes) are critical due to potential irritancy . First-aid measures for accidental exposure include rinsing with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can experimental design optimize the compound’s efficacy as a crystal growth inhibitor in complex matrices (e.g., aqueous systems)?

- Methodological Answer :

- Dosage Optimization : Conduct batch experiments with varying concentrations (e.g., 0.1–10 mM) of the compound in simulated hard water (Ca²⁺/Mg²⁺ solutions). Measure inhibition efficiency via inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions .

- Competitive Binding : Compare performance against commercial inhibitors (e.g., DTPMP) using isothermal titration calorimetry (ITC) to assess binding constants.

- Field Validation : Replicate industrial conditions (e.g., high-temperature/pressure) and analyze scale formation via scanning electron microscopy (SEM) .

Q. What strategies resolve discrepancies in reported stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) at 25–80°C. Monitor degradation via ³¹P-NMR to track phosphonate group integrity .

- Contradiction Analysis : Cross-reference data with structurally similar compounds (e.g., sodium salts of tetrakisphosphonates, CAS 22042-96-2) to identify pH-sensitive functional groups .

- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways of phosphonate and amine bonds at extreme pH .

Q. How can researchers evaluate the compound’s selectivity for specific metal ions in multicomponent systems?

- Methodological Answer :

- Competitive Titration : Prepare solutions containing equimolar concentrations of target metals (e.g., Fe³⁺, Ca²⁺, Cu²⁺). Titrate with the compound and measure free metal ions using ion-selective electrodes (ISE) or UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) .

- Spectroscopic Validation : Confirm binding modes via extended X-ray absorption fine structure (EXAFS) spectroscopy to identify coordination geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.